6-Ethoxynicotinaldehyde
Overview
Description
6-Ethoxynicotinaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.20 g/mol . It is a derivative of nicotinaldehyde, where an ethoxy group is attached to the sixth position of the pyridine ring. This compound is primarily used in research settings and has various applications in chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethoxynicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of nicotinaldehyde with ethanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is obtained by filtration and purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Produces 6-ethoxynicotinic acid.
Reduction: Produces 6-ethoxynicotinyl alcohol.
Substitution: Produces various substituted nicotinaldehyde derivatives depending on the reagents used.
Scientific Research Applications
6-Ethoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Ethoxynicotinaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Nicotinaldehyde: The parent compound without the ethoxy group.
6-Methoxynicotinaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
6-Hydroxynicotinaldehyde: Contains a hydroxyl group at the sixth position.
Uniqueness: 6-Ethoxynicotinaldehyde is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Biological Activity
6-Ethoxynicotinaldehyde is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound, a derivative of nicotinaldehyde, possesses an ethoxy group at the 6-position of the pyridine ring. Its chemical structure can be represented as follows:
This structural modification is crucial for its biological activity, influencing its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. Key mechanisms include:
- Inhibition of Nicotinamidases : Studies have shown that nicotinaldehyde and its derivatives can act as competitive inhibitors of nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. This inhibition can disrupt NAD+ metabolism, which is critical for cellular energy production and signaling pathways .
- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may help mitigate oxidative stress in cells. This effect is significant in cancer biology, where oxidative stress plays a role in tumor progression .
Antimicrobial Properties
Recent research indicates that this compound exhibits antimicrobial activity against various pathogenic microorganisms. The compound's efficacy varies depending on the organism and concentration used. For instance:
- Bacterial Inhibition : In vitro studies have reported that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- Cell Line Studies : In human leukemia cell lines, treatment with this compound has been associated with reduced cell viability and increased apoptosis. The compound appears to enhance the effects of established chemotherapeutic agents by modulating cellular pathways involved in drug resistance .
- Xenograft Models : In vivo studies using mouse xenograft models have shown that this compound can significantly reduce tumor size when administered alongside other anticancer drugs like APO866. This combination therapy demonstrates enhanced survival rates compared to control groups .
Study 1: Antitumor Efficacy
A study investigated the effects of this compound on tumor growth in mouse models. Mice were treated with varying doses of the compound alongside standard chemotherapy agents. Results indicated that:
- Tumor growth was significantly inhibited in treated mice compared to controls.
- The combination treatment led to improved overall survival rates, highlighting the potential for clinical application in cancer therapy .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of this compound against Candida albicans. The findings revealed:
- A dose-dependent inhibition of fungal growth.
- Mechanistic insights suggested that the compound disrupts cellular membrane integrity, leading to cell death.
Data Summary
Properties
IUPAC Name |
6-ethoxypyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-4-3-7(6-10)5-9-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROARRKDOMGZNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567773 | |
Record name | 6-Ethoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97455-61-3 | |
Record name | 6-Ethoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Ethoxynicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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